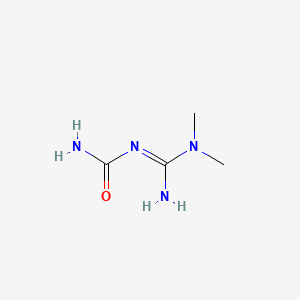![molecular formula C26H23NO7S B568990 3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate CAS No. 946423-58-1](/img/structure/B568990.png)
3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate is a complex organic compound with significant applications in the field of clinical diagnostics. This compound is known for its role as an intermediate in the synthesis of hydrophilic chemiluminescent acridinium esters, which are extensively used as labels in automated immunochemical analyzers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated reactors and stringent quality control measures to maintain consistency in the product. The compound is usually stored under inert atmosphere and light-sensitive conditions to prevent degradation.
Analyse Des Réactions Chimiques
Types of Reactions
3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the acridinium core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield sulfonic acid derivatives.
Applications De Recherche Scientifique
3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of chemiluminescent compounds.
Biology: Employed in labeling biomolecules for detection in various assays.
Medicine: Utilized in clinical diagnostics, particularly in automated immunochemical analyzers.
Industry: Applied in the production of diagnostic reagents and kits.
Mécanisme D'action
The mechanism of action of 3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate involves its role as a chemiluminescent label. The compound interacts with specific biomolecules, and upon excitation, it emits light, which is detected by the analyzer. This process involves the transfer of energy from the acridinium core to the attached functional groups, resulting in luminescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-[(4-Carboxy-2,6-dimethylphenoxy)carbonyl]-10-(3-sulfopropyl)acridinium Inner Salt
- N-sulfopropyl acridinium esters
Uniqueness
3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate is unique due to its specific functional groups that enhance its hydrophilicity and stability, making it highly suitable for use in automated immunochemical analyzers. Its structure allows for efficient energy transfer and luminescence, which is crucial for its application in clinical diagnostics.
Propriétés
IUPAC Name |
3-[9-(4-carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7S/c1-16-14-18(25(28)29)15-17(2)24(16)34-26(30)23-19-8-3-5-10-21(19)27(12-7-13-35(31,32)33)22-11-6-4-9-20(22)23/h3-6,8-11,14-15H,7,12-13H2,1-2H3,(H-,28,29,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZOYMNCZXPQKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-])C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B568910.png)

![3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid](/img/structure/B568912.png)









